molecular formula C13H12O4 B12563404 Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate CAS No. 170751-24-3

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate

Cat. No.: B12563404
CAS No.: 170751-24-3
M. Wt: 232.23 g/mol
InChI Key: DFJYCHBNMCMJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₂O₄. It is known for its unique cyclopropene structure, which imparts significant strain and reactivity to the molecule. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum (V) trichloride (TaCl₅) in 1,2-dichloroethane at room temperature for 24 hours . Another method involves the use of Grignard reagents, where the compound is treated with n-butyl magnesium chloride, leading to the formation of tri-substituted olefins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate involves its high reactivity due to the strained cyclopropene ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate is unique due to its cyclopropene ring, which imparts significant strain and reactivity. This makes it a valuable compound in organic synthesis and scientific research.

Properties

CAS No.

170751-24-3

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

DFJYCHBNMCMJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C=C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.